1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine
Description
1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSBMZHAZVOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted piperazine and pyrimidine derivatives .
Scientific Research Applications
1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies suggest that the binding site of the compound may differ from that of conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of nucleoside transporters but has different selectivity and potency.
2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share structural similarities and are studied for their biological activities.
Uniqueness
1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is unique due to its specific molecular structure, which confers distinct biological activities and selectivity towards certain molecular targets. Its ability to act as an irreversible and non-competitive inhibitor sets it apart from other similar compounds .
Biological Activity
The compound 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrrolo[2,3-d]pyrimidines and features a complex structure that contributes to its biological activities. The molecular formula is with a molecular weight of approximately 287.32 g/mol. The presence of the piperazine ring and fluorophenyl group enhances its lipophilicity and bioavailability.
Research indicates that compounds similar to This compound may exhibit inhibitory effects on various biological targets:
- Kinase Inhibition : Studies suggest that pyrrolo[2,3-d]pyrimidine derivatives can inhibit kinases involved in cancer progression. For instance, they may target the serine/threonine protein kinase Chk1, which plays a critical role in cell cycle regulation and DNA damage response .
- Monoamine Oxidase (MAO) Activity : Similar compounds have shown significant inhibitory effects on MAO-A and MAO-B, which are important in neurochemical pathways related to mood disorders .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | Chk1 | Low nanomolar range | |
| Monoamine Oxidase Inhibition | MAO-A / MAO-B | 0.013 µM (MAO-B) | |
| Cytotoxicity | Cancer Cell Lines (e.g., L929) | IC50 = 27.05 µM |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives on L929 fibroblast cells. The compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds through their action on MAO enzymes. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have shown favorable absorption and distribution characteristics for this class of compounds, suggesting their viability for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine, and how can they be addressed?
- Answer: The synthesis involves multi-step protocols, including condensation, Vilsmeier-Haack-Arnold formylation, and coupling reactions. A critical challenge is controlling regioselectivity during pyrrolo[2,3-d]pyrimidine ring formation. For example, intermediates like 1H-pyrazole-4-carbaldehyde (6a-6g) must be purified rigorously to avoid side reactions during coupling with barbituric acid derivatives . Refluxing in EtOH/H₂O (4:1 v/v) improves yield by stabilizing reactive intermediates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer: Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl vs. diphenyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, the pyrrolo[2,3-d]pyrimidine core generates distinct aromatic proton signals at δ 8.2–8.5 ppm, while the piperazine moiety shows peaks near δ 3.0–3.5 ppm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Answer: Prioritize in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and kinase inhibition screens , given the structural similarity to pyrrolopyrimidine-based kinase inhibitors. Compare results to known analogs like 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, which show activity in enzymatic assays .
Advanced Research Questions
Q. How does the fluorophenyl substitution at the piperazine moiety influence target binding affinity?
- Answer: The 2-fluorophenyl group enhances lipophilicity and π-stacking interactions with hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) can model binding to kinases like JAK2 or EGFR. Compare with non-fluorinated analogs (e.g., 4-(4-methoxyphenyl)piperazine) to quantify steric/electronic effects .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Answer: Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability). Use LC-MS/MS to track compound degradation in plasma. Modify the piperazine ring with stabilizing groups (e.g., chloroacetyl or benzodioxinylcarbonyl) to improve metabolic stability, as demonstrated in related piperazine derivatives .
Q. How can researchers optimize solubility without compromising target affinity?
- Answer: Introduce polar substituents (e.g., hydroxyl or morpholine groups) on the pyrrolopyrimidine core while retaining critical pharmacophores. For instance, 4-morpholinyl-pyrrolo[2,3-d]pyrimidine derivatives exhibit balanced solubility and potency . Solubility can be quantified via HPLC-based logP measurements .
Q. What computational methods predict off-target interactions for this compound?
- Answer: Use QSAR models and pharmacophore mapping to identify potential off-targets (e.g., serotonin or dopamine receptors due to the piperazine moiety). Validate with radioligand binding assays against GPCR panels. For example, 2-(4-fluorophenyl)piperazine derivatives show affinity for 5-HT₁A receptors .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1H-Pyrazole-4-carbaldehyde (6a-6g) | POCl₃/DMF, 80°C | 65–75 | |
| Final Coupling Product | Barbituric acid, EtOH/H₂O, reflux | 50–60 |
Table 2: Comparative Bioactivity of Piperazine Derivatives
| Compound | Target (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-(2-Fluorophenyl)piperazine | JAK2: 12 ± 2 | 8.5 |
| 4-(4-Methoxyphenyl)piperazine | JAK2: 45 ± 5 | 22.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
